molecular formula C11H14ClNO B7847892 N-(2,4-dimethylbenzyl)-2-chloroacetamide

N-(2,4-dimethylbenzyl)-2-chloroacetamide

Cat. No.: B7847892
M. Wt: 211.69 g/mol
InChI Key: QSISQXJARILVRC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylbenzyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a 2,4-dimethylbenzyl group attached to the nitrogen of a 2-chloroacetamide backbone. This compound is synthesized via substitution reactions involving chloroacetyl chloride or its derivatives with substituted benzylamines. For example, analogous syntheses involve reacting 4-aminoacetophenone with chloroacetyl chloride under basic conditions to form N-aryl-2-chloroacetamides (e.g., N-(4-acetylphenyl)-2-chloroacetamide) . The 2,4-dimethylbenzyl substituent imparts steric and electronic effects that influence reactivity and biological activity, making this compound a scaffold for further functionalization in medicinal and agrochemical research .

Properties

IUPAC Name

2-chloro-N-[(2,4-dimethylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)5-8)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSISQXJARILVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in N-(4-nitrophenyl)-2-chloroacetamide) enhance electrophilicity at the chloroacetamide carbon, facilitating nucleophilic substitution reactions .
  • Bulky Substituents (e.g., diphenylmethyl in N-(diphenylmethyl)-2-chloroacetamide) reduce reaction rates in solution-phase syntheses due to steric hindrance .
  • Halogenated Aryl Groups (e.g., bromo in N-(4-bromophenyl)-2-chloroacetamide) improve lipophilicity, enhancing membrane permeability in bioactive compounds .

Antimicrobial Activity

  • N-(4-Acetylphenyl)-2-chloroacetamide : Serves as a precursor to benzothiazole derivatives with MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • N-(4-Bromo-2-(methylphenyl)-2-chloroacetamide: Exhibits superior biocidal activity in coatings (e.g., antifouling agents) compared to non-halogenated analogs .

Anticancer Activity

  • N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide : Shows IC₅₀ values of 12–18 µM against MCF7 breast cancer cells, comparable to 5-fluorouracil .
  • This compound: Limited direct anticancer data; however, its structural analogs demonstrate activity via apoptosis induction .

Coordination Chemistry

  • N-(Diphenylmethyl)-2-chloroacetamide : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis and material science .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. A 1:1 molar ratio of amine to chloroacetyl chloride is typically used, with a slight excess (1.05–1.1 equivalents) of the latter to ensure complete conversion.

Solvent and Base Selection

Biphasic systems combining toluene and water are preferred to dissolve both reactants and facilitate acid scavenging. Sodium carbonate (1.5–3.0 equivalents) is the most effective base, achieving yields of 89–93%. Polar aprotic solvents like dichloromethane (DCM) are less optimal, yielding ≤85% due to side reactions.

Table 1. Solvent and Base Optimization

Solvent SystemBaseTemperature (°C)Yield (%)Purity (HPLC)
Toluene/WaterNa₂CO₃15–259398.3
DCM/WaterNaOH25–308595.1
Ethyl AcetateK₂CO₃20–258897.0

Workup and Purification

Post-reaction, the organic phase is separated, and solvents are removed via rotary evaporation. Crude product is typically recrystallized from methanol/water (3:1 v/v) to achieve >98% purity. Industrial-scale processes avoid chromatography, favoring cost-effective solvent-antisolvent precipitation.

Alternative Synthesis Routes

Chloroacetic Anhydride-Mediated Acylation

Chloroacetic anhydride serves as a milder acylating agent, reducing side reactions such as N-overacylation. In a representative procedure:

  • 2,4-Dimethylbenzylamine (1.0 mol) and chloroacetic anhydride (1.05 mol) are stirred in toluene with Na₂CO₃ (2.0 mol) at 15–25°C for 4–6 hours.

  • Yield: 89–91%, purity: 96.8–97.2%.

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables stepwise acylation under controlled conditions:

  • Resin-bound 2,4-dimethylbenzylamine is treated with chloroacetyl chloride (2.0 equivalents) in DMF containing DIEA (3.0 equivalents).

  • Cleavage with TFA/H₂O (95:5) yields the product with 90% purity (yield: 82%).

Reaction Kinetics and Process Optimization

Temperature Effects

Yields plateau at 20–25°C, with higher temperatures (>30°C) promoting hydrolysis of chloroacetyl chloride to chloroacetic acid. Below 15°C, reaction rates decrease significantly, requiring prolonged stirring (8–12 hours).

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 0.1–0.5 mol%) improve interfacial reactivity in biphasic systems, reducing reaction time by 30–40%.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 2.25 (s, 6H, Ar-CH₃), 3.68 (s, 2H, CH₂Cl), 4.35 (d, 2H, J = 5.4 Hz, N-CH₂), 7.10–7.30 (m, 3H, Ar-H).

  • FT-IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 680 cm⁻¹ (C-Cl stretch).

Purity Analysis

HPLC with a C18 column (acetonitrile/water = 70:30, 1.0 mL/min) resolves the product at Rt = 6.2 minutes, with UV detection at 254 nm.

Industrial-Scale Considerations

Waste Management

Aqueous waste streams containing NaCl and residual base are neutralized with HCl before disposal. Organic solvents are recovered via distillation (>95% efficiency).

Comparative Analysis of Methods

Table 2. Method Comparison

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Direct Acylation9398.3120High
Anhydride Route9197.2140Moderate
Solid-Phase Synthesis8290310Low

Q & A

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Methodological Answer :
  • Accelerated stability testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 6 months.
  • Analytical monitoring : Use HPLC-UV to track degradation products (e.g., hydrolysis to acetic acid derivatives).
  • Light sensitivity : Store in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylbenzyl)-2-chloroacetamide
Reactant of Route 2
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N-(2,4-dimethylbenzyl)-2-chloroacetamide

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